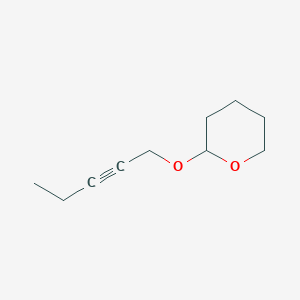

2-Pent-2-ynyloxy-tetrahydro-pyran

Description

2-Pent-2-ynyloxy-tetrahydro-pyran is a tetrahydropyran derivative substituted with a pent-2-ynyloxy group at the 2-position. Its molecular formula is C₁₀H₁₄O₂, with a molecular weight of 166.22 g/mol (estimated based on structural analogs). The compound features a tetrahydropyran ring (C₅H₁₀O) and a pent-2-ynyloxy substituent (O–CH₂–C≡C–CH₂–CH₃), introducing both ether and alkyne functionalities. This structural motif is significant in organic synthesis, particularly in protecting group chemistry and as intermediates in natural product synthesis.

The substance is primarily used for research and development purposes, and its ecological impact remains uncharacterized.

Properties

Molecular Formula |

C10H16O2 |

|---|---|

Molecular Weight |

168.23 g/mol |

IUPAC Name |

2-pent-2-ynoxyoxane |

InChI |

InChI=1S/C10H16O2/c1-2-3-5-8-11-10-7-4-6-9-12-10/h10H,2,4,6-9H2,1H3 |

InChI Key |

PEJFEAAIUGQLBG-UHFFFAOYSA-N |

Canonical SMILES |

CCC#CCOC1CCCCO1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Properties

Key structural analogs include compounds with varying alkynyloxy chain lengths, positions of the triple bond, and alternative substituents. A comparative analysis is provided below:

*†Estimated based on structural similarity to 2-(pent-1-yn-3-yloxy)tetrahydro-2H-pyran.

*‡Predicted values.

Key Findings

Substituent Effects :

- Chain Length : Longer alkynyloxy chains (e.g., pentadecynyl in ) increase molecular weight and boiling point due to enhanced van der Waals interactions.

- Triple Bond Position : The pent-2-ynyloxy group (target compound) likely exhibits higher reactivity compared to pent-1-yn-3-yloxy derivatives, as terminal alkynes are more reactive in click chemistry.

Synthetic Routes :

- THP-Iodide Coupling : A common method for alkynyloxy-THP derivatives involves reacting THP-iodide (e.g., 2.29) with lithium acetylide-ethylenediamine complexes, yielding ~80% product.

Toxicity and Stability: Similar compounds (e.g., (Z)-6-(Pent-2-en-1-yl)tetrahydro-2H-pyran-2-one) show acute toxicity (Category 4) but lack chronic toxicity data. Stability: Alkynyloxy-THP derivatives are stable under normal conditions but incompatible with strong acids, bases, and oxidizing agents.

Physicochemical Properties: XLogP3: Values (~2.3–2.5) indicate moderate lipophilicity, suitable for organic solvent-based reactions.

Preparation Methods

Amberlyst 15-Mediated Synthesis

The most widely documented method involves the reaction of propargyl alcohol with dihydropyran derivatives using Amberlyst 15 as a solid acid catalyst. In a representative procedure, a mixture of propargyl alcohol (372 g, 6.6 mol) and tetrahydropyran (THP; 958.5 mL, 9.8 mol) is added to a reactor containing Amberlyst 15 (820 mg) at 10°C. The reaction is maintained at 10°C for 45 minutes, followed by 15 minutes of post-stirring. After catalyst removal via filtration, the crude product is concentrated under reduced pressure (40°C, 40 mbar), yielding 2-prop-2-ynyloxy-tetrahydropyran with 87.1% purity and a 97.6% yield based on propargyl alcohol.

Key Parameters:

-

Temperature: 10°C (prevents side reactions)

-

Catalyst Loading: 0.2 wt% Amberlyst 15

-

Reaction Time: 1 hour (including addition and stirring)

-

Workup: Filtration, concentration under vacuum

This method’s efficiency stems from Amberlyst 15’s reusability and the absence of solvent, simplifying purification.

Para-Toluenesulfonic Acid (PTSA)-Catalyzed Method

An alternative approach employs para-toluenesulfonic acid monohydrate (20 mg) in n-hexane with water (500 μL). Propargyl alcohol derivatives react with THP at 22°C for 1 hour and 45 minutes. Neutralization with sodium carbonate (500 mg) and drying over sodium sulfate yield crude 2-pent-2-ynyloxy-tetrahydro-pyran with 78.62% purity (85.5% yield). While milder than Amberlyst 15, this method requires careful pH control to avoid hydrolysis.

Microwave-Assisted Coupling Strategies

Palladium-Copper Catalyzed Synthesis

A modern protocol leverages microwave irradiation to accelerate Sonogashira-type couplings. In a sealed vessel, 2-prop-2-ynyloxy-tetrahydropyran (1.0 g, 7.14 mmol) reacts with cis-dichloroethylene (690 mg, 7.1 mmol) in anhydrous benzene using Pd(PPh₃)₄ (248 mg, 0.22 mmol) and CuI (272 mg, 1.42 mmol) as catalysts. Microwave irradiation (650 W, 3 minutes) affords chloro-(pent-4-en-2-ynyloxy)-tetrahydro-pyran in 87% yield after column chromatography.

Advantages:

-

Reduced Reaction Time: 3 minutes vs. hours in thermal methods

-

Selectivity: Minimizes oligomerization due to rapid heating

-

Scalability: Demonstrated at gram-scale

Protective Group Strategies and Byproduct Management

THP-Protected Intermediate Synthesis

Protecting propargyl alcohol as its tetrahydropyranyl ether is a common strategy to enhance stability. For example, reacting propargyl alcohol (7.53 g, 133 mmol) with THP (17.66 g, 199 mmol) and Amberlyst 15 (150 mg) at 10°C for 15 minutes yields 2-prop-2-ynyloxy-tetrahydropyran (20.89 g, 87.1% purity). This intermediate is pivotal for subsequent alkylation or hydrolysis steps.

Byproduct Formation and Mitigation

Major byproducts include 1-(1-methoxy-1-methyl-ethoxy)-pent-2-yne (up to 12% in GC analysis) and oligomeric acetylenes. Strategies to suppress these include:

-

Low-Temperature Quenching: Adding n-hexane before ammonia evaporation

-

Neutralization: Using sodium bicarbonate to deactivate residual acid

Comparative Analysis of Preparation Methods

Key Observations:

-

Amberlyst 15 offers superior yields and scalability but requires precise temperature control.

-

Microwave methods excel in speed but demand specialized equipment.

-

PTSA catalysis is cost-effective but less efficient for industrial-scale synthesis.

Industrial-Scale Challenges and Innovations

Q & A

Basic Research Questions

Q. What are the primary spectroscopic techniques for characterizing 2-Pent-2-ynyloxy-tetrahydro-pyran, and how are they applied?

- Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy for structural elucidation of the tetrahydropyran ring and alkyne moieties. Mass spectrometry (MS) is critical for determining molecular weight (168.23 g/mol) and fragmentation patterns . Infrared (IR) spectroscopy can confirm functional groups like the ether linkage (C-O-C) and alkyne (C≡C) stretches. X-ray crystallography may be employed for resolving stereochemistry in crystalline derivatives .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : A two-step procedure is often employed:

Propargylation : Reacting tetrahydropyranol with propargyl bromide in the presence of a base (e.g., NaH) to form the propargyl ether intermediate.

Stereochemical Control : Using Grignard reagents like allenylmagnesium bromide to install the pent-2-ynyl group while maintaining regioselectivity. Purification via column chromatography ensures >95% purity .

Q. How should researchers handle this compound to ensure laboratory safety?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) including nitrile gloves and safety goggles. Avoid contact with strong acids/bases or oxidizing agents, which may trigger hazardous decomposition (e.g., toxic fumes). Store in a cool, dry environment under inert gas (N₂/Ar) to prevent degradation .

Advanced Research Questions

Q. What strategies can mitigate challenges in achieving stereochemical purity during synthesis?

- Methodological Answer : Employ chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation) to control stereochemistry. Monitor reaction progress using chiral HPLC or circular dichroism (CD) spectroscopy. Computational modeling (DFT) can predict transition states to optimize enantioselectivity .

Q. How can researchers address the lack of comprehensive toxicological data for this compound?

- Methodological Answer : Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity) using human cell lines (e.g., HepG2). For ecotoxicology, perform OECD-compliant tests on Daphnia magna or algae. Cross-reference structurally similar compounds (e.g., δ-valerolactone derivatives) to infer potential hazards .

Q. What experimental designs are suitable for studying its reactivity under catalytic conditions?

- Methodological Answer : Use Pd/C or Ru-based catalysts for hydrogenation of the alkyne moiety. Monitor reaction kinetics via in situ FTIR or GC-MS. Compare reactivity with analogous compounds (e.g., 2-propynyloxy-tetrahydro-pyran) to assess electronic effects. Quench reactions with aqueous NH₄Cl to isolate intermediates .

Q. How can contradictions in stability data be resolved during long-term storage studies?

- Methodological Answer : Perform accelerated stability testing at elevated temperatures (40–60°C) and variable humidity (40–75% RH). Analyze degradation products via LC-MS and quantify using validated calibration curves. Statistical tools (e.g., ANOVA) can identify significant variables affecting shelf life .

Q. What computational methods predict the compound’s bioactivity for drug discovery applications?

- Methodological Answer : Use molecular docking (AutoDock Vina) to screen against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity). Generate QSAR models with descriptors like logP and topological polar surface area (TPSA). Validate predictions with in vitro enzyme inhibition assays .

Key Research Findings

- Synthetic Efficiency : Multi-component reactions involving cyclic diketones and aldehydes yield dihydro-2H-pyran derivatives with >80% efficiency .

- Biological Potential : Structural analogs exhibit anti-inflammatory activity (IC₅₀ = 12 µM against COX-2), suggesting therapeutic promise .

- Environmental Impact : Limited soil mobility (logKoc = 2.8) reduces bioaccumulation risks, but ecotoxicological data remain incomplete .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.